

Preclinical Profile of NR-V04: A Novel NR4A1-Targeting PROTAC for Melanoma

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Compound of Interest		
Compound Name:	NR-V04	
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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on **NR-V04**, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1). The information presented herein, intended for researchers, scientists, and drug development professionals, details the in vitro and in vivo efficacy of **NR-V04** in melanoma models, its mechanism of action, and its impact on the tumor microenvironment.

Introduction

NR4A1 is a key transcription factor implicated in cancer cell survival, invasion, and the maintenance of an immunosuppressive tumor microenvironment (TME).[1][2] **NR-V04** is a novel heterobifunctional molecule that induces the degradation of NR4A1 through the ubiquitin-proteasome system.[3][4] By targeting NR4A1 for degradation, **NR-V04** represents a promising new therapeutic strategy for melanoma and potentially other malignancies.

In Vitro Efficacy and Potency

NR-V04 has demonstrated potent and dose-dependent degradation of NR4A1 in various human and mouse melanoma cell lines. The 50% degradation concentration (DC50) and 50% effective concentration (EC50) for cell viability reduction have been determined in key melanoma cell lines, as summarized in the tables below.



NR4A1 Degradation in Melanoma Cell Lines

Cell Line	Туре	DC50 (nM)	Treatment Time (hours)
CHL-1	Human Melanoma	228.5	16
A375	Human Melanoma	518.8	16
WM164	Human Melanoma	Data not quantified	16
M229	Human Melanoma	Data not quantified	16
SM1	Mouse Melanoma	Data not quantified	16
SW1	Mouse Melanoma	Data not quantified	16

Table 1: In vitro degradation of NR4A1 by **NR-V04** in various melanoma cell lines. Data compiled from multiple sources.[3][4]

Effect of NR-V04 on Melanoma Cell Viability

Cell Line	Туре	EC50 (μM)	Assay
CHL-1	Human Melanoma	0.723	MTS Assay
A375	Human Melanoma	1.025	MTS Assay

Table 2: In vitro effect of NR-V04 on the viability of human melanoma cell lines.[4]

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of **NR-V04** has been evaluated in several syngeneic mouse models of melanoma. Treatment with **NR-V04** resulted in significant tumor growth inhibition and, in some cases, complete tumor eradication.[3]

In Vivo Efficacy of NR-V04 in Melanoma Models



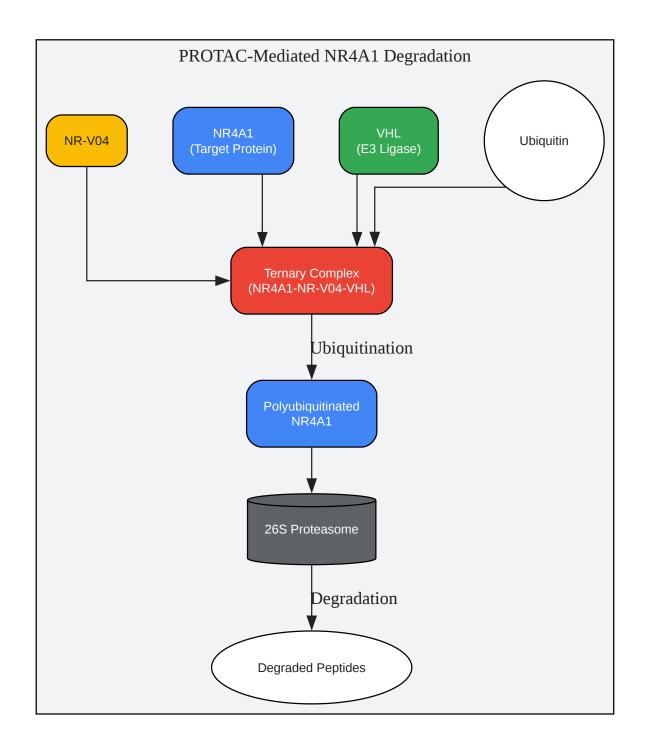
Melanoma Model	Mouse Strain	NR-V04 Dose and Schedule	Outcome
B16F10	C57BL/6	1.8 mg/kg, i.p., twice weekly	Significant tumor growth inhibition
Yummer1.7	C57BL/6	1.8 mg/kg, i.p., twice weekly	Significant tumor growth inhibition
CHL-1 Xenograft	NSG	1 mg/kg	Suppression of tumor growth
A375 Xenograft	NSG	1 mg/kg	Suppression of tumor growth

Table 3: Summary of in vivo anti-tumor activity of NR-V04 in various melanoma models.[3][4]

Mechanism of Action: NR4A1 Degradation Pathway

NR-V04 functions as a PROTAC, hijacking the cell's natural protein disposal system to selectively eliminate NR4A1. The molecule consists of a ligand that binds to NR4A1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of NR4A1, marking it for degradation by the 26S proteasome.[3][4]





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NR-V04 Mechanism of Action

Modulation of the Tumor Microenvironment



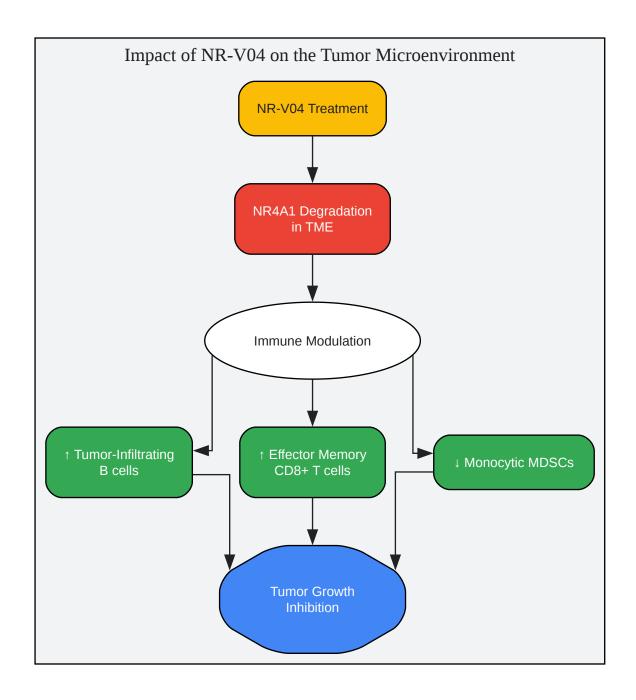
A key aspect of **NR-V04**'s anti-tumor activity is its ability to modulate the immune landscape within the TME. By degrading NR4A1, **NR-V04** reverses immune suppression and promotes an anti-tumor immune response.

Immunomodulatory Effects of NR-V04 in the TME

Immune Cell Population	Effect of NR-V04	Melanoma Model
Tumor-Infiltrating B cells (TI-B)	Significant Increase	B16F10, Yummer1.7
Effector Memory CD8+ T cells (Tem)	Increase	B16F10
Monocytic Myeloid-Derived Suppressor Cells (m-MDSC)	Decrease	B16F10

Table 4: Immunomodulatory effects of **NR-V04** in the tumor microenvironment of melanoma models.[3]





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NR-V04's Effect on the TME

Experimental Protocols Western Blotting for NR4A1 Degradation

Cell Lysis: Melanoma cells are treated with NR-V04 or vehicle control for the indicated times.
 Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against NR4A1 (e.g., Abcam, ab153914, 1:1000), VHL (e.g., Cell Signaling Technology, 68547, 1:1000), and a loading control like β-actin (e.g., Cell Signaling Technology, 13E5, 1:5000).[3]
- Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Melanoma Tumor Model

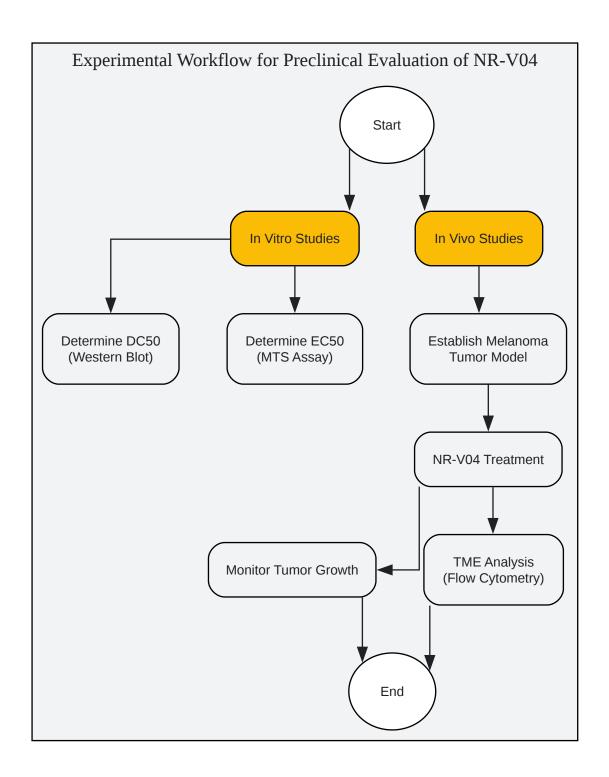
- Cell Implantation: Syngeneic mouse melanoma cells (e.g., 1 x 10⁶ B16F10 cells) are implanted subcutaneously into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., ~50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
- Treatment: Mice are randomized into treatment and vehicle control groups. NR-V04 is administered intraperitoneally (i.p.) at a dose of 1.8 mg/kg twice a week.[6]
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Flow Cytometry for Immune Cell Profiling

- Tumor Dissociation: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
- Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, B220, Gr-1, CD11b).



• Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the populations of different immune cells within the TME.



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Preclinical Evaluation Workflow

Conclusion

The preclinical data for **NR-V04** in melanoma models are highly encouraging. The potent and selective degradation of NR4A1 translates to significant anti-tumor activity both in vitro and in vivo. Furthermore, the ability of **NR-V04** to favorably modulate the tumor microenvironment suggests its potential as a novel immunotherapy. These findings provide a strong rationale for the continued development of **NR-V04** as a potential therapeutic agent for melanoma.

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